4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid
Description
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid is a chiral carboxylic acid derivative featuring a piperidine core substituted with a 4-chlorophenyl-pyridinylmethoxy group and a butanoic acid chain. Its molecular formula is C₂₁H₂₅ClN₂O₃, with a molecular weight of 388.89 g/mol . The compound exists in enantiomeric forms: the (R)-enantiomer (CAS 190730-41-7) and (S)-enantiomer, the latter being a key intermediate or impurity in the synthesis of bepotastine besilate, a non-sedative histamine H₁ receptor antagonist .
Structurally, the molecule combines a lipophilic 4-chlorophenyl-pyridinylmethoxy moiety, which enhances receptor binding, with a polar carboxylic acid group that improves solubility. It is often isolated as a benzenesulfonate salt to enhance stability and bioavailability . The compound is sensitive to moisture and requires storage at 2–8°C under inert conditions .
Structure
3D Structure
Properties
Key on ui mechanism of action |
Because of a type 1 hypersensitivity reaction cascade that is triggered by antigen exposure, allergic conjunctivitis occurs. Allergen exposure is followed by conjunctival mast cell degranulation and histamine released as a result of the formation of complementary IgE cross-links on the conjunctiva. Due to the release of histamine, symptoms such as itching can be observed. Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva. |
|---|---|
CAS No. |
1070505-53-1 |
Molecular Formula |
C21H25ClN2O3 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26) |
InChI Key |
YWGDOWXRIALTES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
physical_description |
Solid |
solubility |
5.03e-02 g/L |
Origin of Product |
United States |
Preparation Methods
Optical Resolution Using L-α-Hydroxy Acids
A widely adopted method involves resolving racemic intermediates using chiral acids. In US20140046068A1 , racemic 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine (V) is treated with L-α-hydroxy acids (e.g., L-malic acid) to form diastereomeric salts. The (S)-enantiomer-rich salt is isolated via crystallization, achieving >99% enantiomeric excess (ee). Subsequent esterification with ethyl 4-bromobutyrate and hydrolysis yields bepotastine. Key steps include:
N-Benzyloxycarbonyl-L-Aspartic Acid Resolution
EP2167488A2 describes resolving racemic bepotastine L-menthyl ester (II) with N-benzyloxycarbonyl-L-aspartic acid (NCbz-LAA) in ethyl acetate. The (S)-enantiomer preferentially precipitates as a complex, which is then hydrolyzed to bepotastine.
Catalytic Asymmetric Synthesis
Enzymatic Reduction of Prochiral Ketones
Biocatalytic methods leverage engineered alcohol dehydrogenases (ADHs). Gale et al. (2021) engineered ADH seq5-D150I to reduce 4-chlorophenylpyridyl ketone to (S)-4-chlorophenylpyridylmethanol:
Chiral Phase-Transfer Catalysis
WO2019073486A1 employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate alkylation of (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with ethyl 4-bromobutyrate.
-
Solvent : Water/ethyl acetate biphasic system.
-
Yield : 85–90%.
Novel Intermediate-Based Routes
Ethyl 4-[(4-Chlorophenyl)(Pyridin-2-yl)Methoxy]Piperidine-1-Carboxylate
CN105669652A synthesizes this intermediate via nucleophilic substitution between 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride and ethyl 4-hydroxypiperidine-1-carboxylate:
Dibenzoyl-D-Tartrate Salt Resolution
WO2019073486A1 resolves racemic 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine using dibenzoyl-D-tartaric acid. The (S)-enantiomer salt is isolated and further processed:
Comparison of Key Methods
Industrial-Scale Process Optimization
Racemization and Recycling
Unwanted (R)-enantiomers are racemized using acetic acid at 60–80°C, enabling recycling and improving overall yield:
Final Hydrolysis and Salt Formation
Bepotastine free acid is converted to besilate (benzenesulfonate) salt for pharmaceutical use:
Analytical and Regulatory Considerations
Purity Specifications
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bepotastine Besilate
- Structure: The (S)-enantiomer of 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid is the active pharmaceutical ingredient (API) in bepotastine besilate, formulated as a 1:1 salt with benzenesulfonic acid .
- Key Differences: Property 4-(4-((4-Chlorophenyl)...butanoic Acid Bepotastine Besilate Form Free acid or racemic mixture Benzenesulfonate salt Solubility Low water solubility Improved solubility Pharmacological Role Intermediate/impurity Approved H₁ antagonist CAS No. 190730-41-7 (R-form) 190226-43-8
Butyl Ester Derivative (O2H-B025007)
- Structure: (S)-butyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate replaces the carboxylic acid with a butyl ester group .
- Key Differences :
Rimonabant (SR141716A)
- Structure: A piperidine-containing cannabinoid receptor antagonist with a 4-chlorophenyl group but lacking the pyridinylmethoxy and carboxylic acid moieties .
- Key Differences: Target Specificity: Rimonabant targets CB₁ receptors, whereas 4-(4-((4-Chlorophenyl)...butanoic acid derivatives target H₁ receptors . Bioactivity: Rimonabant exhibits central nervous system (CNS) activity, while bepotastine derivatives are designed for peripheral H₁ antagonism to avoid sedation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| 4-(4-((4-Chlorophenyl)...butanoic acid | 388.89 | ~3.5 | Low | Carboxylic acid, piperidine |
| Bepotastine Besilate | 547.04 | ~2.8 | Moderate | Benzenesulfonate salt |
| Butyl Ester Derivative (O2H-B025007) | 445.00 | ~6.12 | Insoluble | Ester |
| Rimonabant | 463.80 | ~5.1 | Low | Pyrazole, dichlorophenyl |
Notes:
- The carboxylic acid group in 4-(4-((4-Chlorophenyl)...butanoic acid enhances hydrogen-bonding capacity, improving target affinity compared to ester derivatives .
Biological Activity
4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid, commonly referred to as Bepotastine, is a compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of allergic conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Bepotastine has a complex molecular structure characterized by the following:
- Molecular Formula : C21H25ClN2O3
- Molecular Weight : 388.89 g/mol
- CAS Number : 125602-71-3
- Melting Point : 56 - 58°C
- Density : 1.26 g/cm³
Bepotastine primarily acts as an antihistamine and has demonstrated additional anti-allergic properties. Its mechanism involves:
- Histamine Receptor Antagonism : Bepotastine selectively blocks H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergic symptoms.
- Mast Cell Stabilization : It stabilizes mast cell function, preventing the release of pro-inflammatory mediators.
- Inhibition of Eosinophilic Infiltration : Bepotastine reduces eosinophil migration to sites of inflammation, which is crucial in allergic responses.
In Vitro Studies
Research indicates that Bepotastine exhibits significant anti-allergic activity through various mechanisms:
- Cytokine Production : It inhibits IL-5 production in human peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 10 to 100 μM. The effect is enhanced when PBMCs are pre-incubated with Bepotastine .
| Concentration (μM) | IL-5 Inhibition (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
- Leukotriene Activity : Bepotastine significantly suppresses leukotriene B4 (LTB4) and LTD4 activity, which are key mediators in allergic reactions .
In Vivo Studies
In animal models, Bepotastine has shown promising results:
- Scratching Behavior : In vivo studies demonstrated that Bepotastine (10 mg/kg) effectively inhibited scratching induced by histamine injection .
- Vascular Permeability : It also reduced histamine-induced vascular permeability in guinea pig models, indicating its potential to alleviate allergic responses .
Case Studies
A clinical study involving patients with allergic rhinitis showed that administration of Bepotastine resulted in a significant reduction in nasal symptoms compared to a placebo group. Patients reported improved quality of life with fewer adverse effects than traditional antihistamines.
Q & A
Q. What are the optimized synthetic routes and purification methods for 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid?
Methodological Answer: The synthesis typically involves coupling 4-chlorophenyl and pyridin-2-yl moieties via a piperidine scaffold. A common approach uses dichloromethane as the solvent and sodium hydroxide to facilitate ether bond formation . Key steps include:
- Reaction Conditions: Stirring at 0–25°C under inert atmosphere to minimize side reactions.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >99% purity .
- Characterization: NMR (¹H/¹³C), HPLC, and mass spectrometry for structural confirmation .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Spectroscopic Analysis: ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (distinct peaks for carbonyl and piperidine carbons) .
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and rule out impurities .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Codes: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Preventive Measures: Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C .
- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer: Discrepancies may arise from:
- Solubility Issues: Use DMSO or cyclodextrin-based vehicles to improve bioavailability in vivo .
- Metabolic Instability: Perform hepatic microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots .
- Assay Variability: Standardize cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) across studies .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to target receptors (e.g., GPCRs) using software like GROMACS .
- ADME Prediction: Tools like SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 interactions .
- Docking Studies: AutoDock Vina for ligand-receptor binding affinity comparisons with known analogs .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s therapeutic potential?
Methodological Answer:
- Analog Synthesis: Modify substituents on the pyridine or piperidine rings (e.g., halogen substitution, alkyl chain variations) .
- Bioactivity Screening: Test analogs against target enzymes (e.g., kinase inhibition assays) and off-target panels to assess selectivity .
- Data Integration: Use cheminformatics platforms (e.g., Schrödinger) to correlate structural features with activity trends .
Q. What experimental approaches are used to investigate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockouts: Validate target engagement by deleting putative receptor genes in cell models .
- Western Blot/ELISA: Quantify downstream signaling proteins (e.g., phosphorylated MAPK) post-treatment .
- In Vivo Imaging: Fluorescently labeled analogs for real-time tissue distribution tracking in rodent models .
Q. How can researchers resolve conflicting data on the compound’s toxicity profile?
Methodological Answer:
- In Vitro Assays: MTT (cell viability) and Ames tests (mutagenicity) under standardized OECD guidelines .
- In Vivo Models: Dose-range studies in rodents (14–28 days) with histopathology and serum biomarker analysis (ALT, AST) .
- Meta-Analysis: Compare toxicity data across studies using statistical tools (e.g., RevMan) to identify confounding variables .
Q. What methodologies are employed to study the impact of chirality on the compound’s biological activity?
Methodological Answer:
- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) to isolate enantiomers .
- Stereochemical Analysis: X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .
- Activity Comparison: Test enantiomers in parallel bioassays (e.g., IC50 differences in enzyme inhibition) .
Q. How can cross-disciplinary approaches (e.g., AI, material science) enhance research on this compound?
Methodological Answer:
- AI-Driven Synthesis: COMSOL Multiphysics for reaction optimization (e.g., solvent selection, temperature gradients) .
- Nanoparticle Delivery: Encapsulate the compound in PLGA nanoparticles to improve solubility and targeted delivery .
- High-Throughput Screening (HTS): Robotics and machine learning (e.g., Random Forest algorithms) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
